1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)-
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Overview
Description
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two benzodioxole groups attached to a butanediol backbone, with acetate groups at the terminal positions.
Preparation Methods
The synthesis of 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole groups: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Attachment to the butanediol backbone: The benzodioxole groups are then attached to the butanediol backbone through a series of reactions, including esterification and reduction.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the butanediol backbone to form the diacetate compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- involves its interaction with specific molecular targets and pathways. The benzodioxole groups can interact with enzymes and receptors, modulating their activity. The acetate groups can be hydrolyzed to release the active butanediol derivative, which can then exert its effects on various biological pathways .
Comparison with Similar Compounds
1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- can be compared with other similar compounds, such as:
1,4-Butanediol: A simpler compound without the benzodioxole and acetate groups, used as an industrial solvent and precursor for other chemicals.
2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol: A related compound without the acetate groups, studied for its potential biological activities.
Dihydrocubebin: A natural product with a similar structure, known for its antimicrobial and anti-inflammatory properties.
The uniqueness of 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, diacetate, (2R,3R)- lies in its combination of benzodioxole and acetate groups, which confer specific chemical and biological properties.
Properties
CAS No. |
81410-43-7 |
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Molecular Formula |
C24H26O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[(2R,3R)-3-(acetyloxymethyl)-4-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethyl)butyl] acetate |
InChI |
InChI=1S/C24H26O8/c1-15(25)27-11-19(7-17-3-5-21-23(9-17)31-13-29-21)20(12-28-16(2)26)8-18-4-6-22-24(10-18)32-14-30-22/h3-6,9-10,19-20H,7-8,11-14H2,1-2H3/t19-,20-/m0/s1 |
InChI Key |
GFOPJZZAXNTRGJ-PMACEKPBSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](CC1=CC2=C(C=C1)OCO2)[C@@H](CC3=CC4=C(C=C3)OCO4)COC(=O)C |
Canonical SMILES |
CC(=O)OCC(CC1=CC2=C(C=C1)OCO2)C(CC3=CC4=C(C=C3)OCO4)COC(=O)C |
Origin of Product |
United States |
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